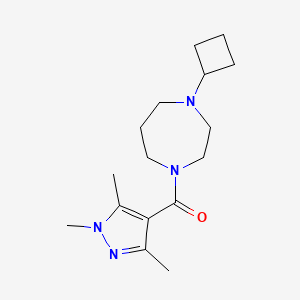

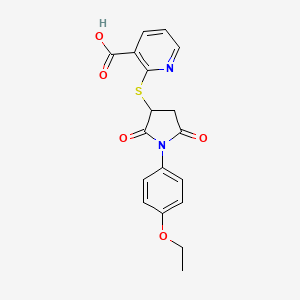

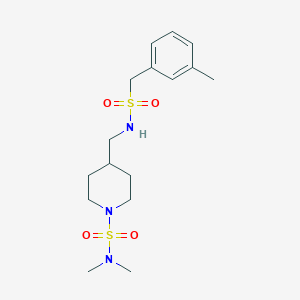

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide, also known as BzSPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BzSPA belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their antibacterial, antifungal, and antitumor properties.

Applications De Recherche Scientifique

Synthesis and Characterization

- 3-(Benzylsulfonyl)-N-(4-sulfamoylphenyl)propanamide and its derivatives have been synthesized and characterized for their molecular structure and properties. For instance, Durgun et al. (2016) synthesized a similar compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, which was characterized using various spectroscopic techniques and evaluated for in vitro cytotoxic activity (Durgun et al., 2016).

Pharmacological Studies

- This compound and its variants have been studied for their pharmacological effects. For example, Ann et al. (2016) investigated 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide as TRPV1 antagonists, showing potential analgesic activity (Ann et al., 2016).

Inhibitory Activity Against Viral Replication

- Another study by Buerger et al. (2001) focused on a structurally related compound, 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, demonstrating its selective nonnucleoside inhibitory activity against cytomegalovirus replication (Buerger et al., 2001).

Antibacterial Activity

- Studies also explore the antibacterial properties of related sulfonamide compounds. Ajani et al. (2012) synthesized α-tolylsulfonamide and its derivatives, showing notable antibacterial activity against Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).

Anticonvulsant Activity

- The potential of such compounds as antiepileptic drugs has also been investigated. Maj et al. (1999) studied PNU‐151774E, a derivative of this class, for its activity in a rat model of complex partial seizures (Maj et al., 1999).

Quantum Chemical Studies

- Quantum chemical studies, like those by Otuokere and Amaku (2015), have been conducted on related compounds like bicalutamide, revealing insights into their structural and energetic properties (Otuokere & Amaku, 2015).

Inhibition of Carbonic Anhydrases

- Compounds in this class have been assessed for their inhibitory action on various carbonic anhydrase isoforms, as demonstrated in a study by Supuran et al. (2013), which highlighted the nanomolar inhibitory concentration of similar aromatic sulfonamides (Supuran et al., 2013).

Propriétés

IUPAC Name |

3-benzylsulfonyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c17-25(22,23)15-8-6-14(7-9-15)18-16(19)10-11-24(20,21)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXJFKPMZSNHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)